molecular formula C10H13NO B12869403 1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone

1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone

Cat. No.: B12869403
M. Wt: 163.22 g/mol
InChI Key: XITPUNVABABGPE-UHFFFAOYSA-N
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Description

1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone is an organic compound belonging to the class of pyrrolizines Pyrrolizines are characterized by a fused ring system consisting of a pyrrole ring and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the acylation of a pyrrole derivative, followed by cyclization to form the pyrrolizine ring system. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed molecular interactions and effects.

Comparison with Similar Compounds

1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone can be compared with other pyrrolizine derivatives, such as:

    1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone: This compound shares a similar structure but differs in the position of the methyl group, which can influence its chemical properties and biological activities.

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Although structurally different, this compound also exhibits interesting biological activities and is used in various research applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(5-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-5-6-10(8(2)12)11(7)9/h5-7H,3-4H2,1-2H3

InChI Key

XITPUNVABABGPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=C(N12)C(=O)C

Origin of Product

United States

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